2-(4-Chlorophenyl)cycloheptan-1-amine
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Overview
Description
2-(4-Chlorophenyl)cycloheptan-1-amine: cycloheptamine , is an organic compound with the following chemical structure:
C13H18ClN
It consists of a cycloheptane ring (a seven-membered carbon ring) with a chlorine-substituted phenyl group attached. The compound is a white crystalline solid and is typically encountered as its hydrochloride salt, This compound hydrochloride .
Preparation Methods
Synthetic Routes:: Several synthetic routes exist for the preparation of cycloheptamine. One common method involves the reduction of 4-chlorocycloheptanone using a reducing agent such as lithium aluminum hydride (LiAlH₄). The reaction proceeds as follows:
4-chlorocycloheptanone+LiAlH4→this compound
Industrial Production:: Industrial production methods may vary, but the reduction of 4-chlorocycloheptanone remains a key step. Optimization of reaction conditions and purification processes ensures high yields and purity.
Chemical Reactions Analysis
Reactions:: Cycloheptamine can undergo various chemical reactions, including:
Reduction: Reduction of the ketone group to form the amine.
Substitution: Substitution reactions at the phenyl ring.
Oxidation: Oxidation of the amine group to form an imine or other derivatives.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous solvent.
Substitution: Various electrophiles (e.g., alkyl halides, acyl chlorides).
Oxidation: Oxidizing agents (e.g., chromic acid, potassium permanganate).
Major Products:: The major product is 2-(4-chlorophenyl)cycloheptan-1-amine itself.
Scientific Research Applications
Cycloheptamine finds applications in:
Medicine: It has been investigated for its potential as an antidepressant and analgesic.
Chemistry: Used as a building block in organic synthesis.
Industry: Employed in the production of other compounds.
Mechanism of Action
The exact mechanism of cycloheptamine’s effects is not fully understood. It likely involves interactions with neurotransmitter systems, receptors, or enzymes. Further research is needed to elucidate its precise mode of action.
Comparison with Similar Compounds
Cycloheptamine is unique due to its seven-membered ring structure and the chlorine-substituted phenyl group. Similar compounds include cyclohexamine and cyclopentamine .
Properties
Molecular Formula |
C13H18ClN |
---|---|
Molecular Weight |
223.74 g/mol |
IUPAC Name |
2-(4-chlorophenyl)cycloheptan-1-amine |
InChI |
InChI=1S/C13H18ClN/c14-11-8-6-10(7-9-11)12-4-2-1-3-5-13(12)15/h6-9,12-13H,1-5,15H2 |
InChI Key |
INHJKJSVIIXHQH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(CC1)N)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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